Whitepaper: 5-Methoxybenzo[d]isoxazole – Physicochemical Profiling and Applications in Diversity-Oriented Synthesis
Whitepaper: 5-Methoxybenzo[d]isoxazole – Physicochemical Profiling and Applications in Diversity-Oriented Synthesis
Executive Summary
5-Methoxybenzo[d]isoxazole (CAS: 39835-06-8) is a privileged, electron-rich heterocyclic building block that has garnered significant attention in modern synthetic and medicinal chemistry. While the benzo[d]isoxazole core is natively recognized for its presence in antipsychotic agents (e.g., risperidone), the strategic placement of a methoxy group at the 5-position fundamentally alters its electronic landscape. As a Senior Application Scientist specializing in heterocyclic cascade reactions, I have observed that this specific substitution pattern not only stabilizes the ring system against premature degradation but also precisely tunes its susceptibility to base-catalyzed Kemp elimination.
This technical guide provides an in-depth analysis of the physicochemical properties of 5-methoxybenzo[d]isoxazole, details its de novo synthesis via transition-metal-catalyzed nitrogen extrusion, and outlines its advanced application in Diversity-Oriented Synthesis (DOS) for generating complex O-heterocycles.
Molecular Architecture and Physicochemical Properties
Understanding the spectral and physical properties of 5-methoxybenzo[d]isoxazole is critical for validating its integrity before deploying it in complex multicomponent reactions. The compound typically presents as a yellow oil at room temperature. The most critical diagnostic feature is the 1 H NMR singlet at δ 8.63 ppm, which corresponds to the C3 proton of the isoxazole ring. Monitoring the disappearance of this proton is the primary method for tracking ring-opening reactions.
Table 1: Quantitative Physicochemical and Spectral Data
| Property | Value / Description |
| CAS Number | 39835-06-8 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | Yellow oil |
| 1 H NMR (300 MHz, CDCl₃) | δ 8.63 (s, 1H), 7.52 (d, 1H, J = 9.3 Hz), 7.19 (dd, 1H, J = 9.0, 2.1 Hz), 7.08 (d, 1H, J = 1.9 Hz), 3.86 (s, 3H) |
| 13 C NMR (75 MHz, CDCl₃) | δ 157.9, 156.4, 146.1, 121.6, 120.7, 110.4, 101.8, 55.8 |
| FT-IR (neat, νₘₐₓ) | 3100, 2939, 1621 (C=N stretch), 1515, 1290, 1026, 850 cm⁻¹ |
| HRMS (ESI-TOF) | Calcd for C₈H₇NO₂ (M + H)⁺ 150.0550, found 150.0554 |
De Novo Synthesis: Nitrogen Extrusion of Azido Complexes
The synthesis of 5-methoxybenzo[d]isoxazole can be elegantly achieved through the Lewis acid-catalyzed nitrogen extrusion of azido complexes derived from 2-hydroxy-5-methoxybenzaldehyde .
Mechanistic Causality
The selection of Zirconium(IV) chloride (ZrCl₄) over conventional Lewis acids (like AlCl₃ or BF₃) is a non-trivial experimental choice. ZrCl₄ provides the exact oxophilicity required to activate the aldehyde carbonyl for nucleophilic attack by trimethylsilyl azide (TMSN₃) without prematurely degrading the azide reagent. The resulting imine diazonium intermediate undergoes rapid N₂ extrusion, driving an intramolecular O–N bond formation to yield the benzisoxazole ring.
Protocol 1: ZrCl₄-Catalyzed Synthesis
Reagents: 2-Hydroxy-5-methoxybenzaldehyde (1.0 equiv), TMSN₃ (1.5 equiv), ZrCl₄ (1.5 equiv), anhydrous Acetonitrile (CH₃CN).
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Preparation: Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 mmol) in anhydrous CH₃CN (2.0 mL) under an inert argon atmosphere.
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Activation: Add ZrCl₄ (1.5 mmol) in a single portion. Stir for 2 minutes to allow complexation (noted by a slight deepening of color).
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Azidation & Extrusion: Slowly add TMSN₃ (1.5 mmol) via syringe at room temperature. Caution: N₂ gas evolution will occur.
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Reaction: Stir the mixture at room temperature for exactly 20 minutes. Prolonged reaction times may lead to over-reaction or nitrile byproducts.
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Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). This neutralizes the Lewis acid and prevents hydrolysis of the newly formed isoxazole ring.
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Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, 3:7 EtOAc/hexane) to afford 5-methoxybenzo[d]isoxazole as a yellow oil.
Self-Validation & Quality Control: To ensure this protocol acts as a self-validating system, analyze an aliquot of the crude mixture via IR spectroscopy prior to chromatography. The complete disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the emergence of the characteristic benzisoxazole C=N stretch at 1621 cm⁻¹ confirms successful cyclization.
Advanced Reactivity: Kemp Elimination in Multicomponent DOS
In my experience optimizing heterocyclic cascades, 5-methoxybenzo[d]isoxazole shines brightest as a substrate in Diversity-Oriented Synthesis (DOS). Specifically, it undergoes base-catalyzed Kemp elimination to generate a reactive 2-hydroxy-5-methoxybenzonitrile intermediate in situ. When coupled with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) that yields a ketenimine, the phenoxide intermediate nucleophilically attacks the ketenimine to form highly substituted 4-amino-2H-chromen-2-imines .
Protocol 2: Copper-Catalyzed Synthesis of 4-Amino-2H-chromen-2-imines
Reagents: 5-Methoxybenzo[d]isoxazole (0.30 mmol), Tosyl azide (TsN₃, 0.30 mmol), 1-Ethynyl-4-methoxybenzene (0.20 mmol), CuBr (10 mol %), Triethylamine (TEA, 0.60 mmol), DCE/DCM (1:1 v/v).
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Catalyst-Substrate Assembly: In an oven-dried Schlenk tube under N₂, combine 5-methoxybenzo[d]isoxazole (0.30 mmol), TsN₃ (0.30 mmol), 1-ethynyl-4-methoxybenzene (0.20 mmol), and CuBr (0.02 mmol).
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Solvation: Add a 1:1 anhydrous solvent mixture of 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) (2.0 mL). This specific solvent ratio balances the solubility of the inorganic CuBr with the organic substrates.
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Base Addition (The Trigger): Slowly inject TEA (0.60 mmol) via syringe. Causality: TEA serves a dual purpose—it acts as the base to initiate the Kemp elimination of the benzisoxazole, and it stabilizes the Cu(I) catalytic cycle for ketenimine formation.
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Thermal Cyclization: Seal the tube and heat the mixture to 80 °C for 4 hours. The elevated temperature is required to overcome the activation barrier of the final nucleophilic cyclization step.
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Workup: Cool to room temperature, dilute with DCM, and wash with brine. Concentrate the organic layer.
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Purification: Isolate the product via flash chromatography to yield the targeted chromen-2-imine (Yields typically reach ~94% due to the electron-rich nature of the methoxy-substituted alkyne).
Self-Validation & Quality Control: The success of the Kemp elimination phase is visually indicated by a subtle color shift upon TEA addition, corresponding to phenoxide generation. Chromatographic isolation must be followed by 1 H NMR analysis: the complete loss of the benzisoxazole C3 proton (δ 8.63 ppm) and the appearance of the newly formed chromene ring protons validate the ring-opening and subsequent cyclization.
Mechanistic Pathway Visualization
The following diagram maps the concurrent logical pathways that occur during the DOS protocol described above. The system relies on the precise synchronization of the Kemp elimination (Pathway A) and ketenimine formation (Pathway B).
Dual-pathway mechanism of Cu-catalyzed DOS utilizing 5-methoxybenzo[d]isoxazole.
References
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Utility of Nitrogen Extrusion of Azido Complexes for the Synthesis of Nitriles, Benzoxazoles, and Benzisoxazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles ACS Omega URL:[Link]
